A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its Significance in Medicinal Chemistry
A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its Significance in Medicinal Chemistry
This technical guide provides an in-depth overview of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and pivotal role as a building block in the creation of pharmacologically active molecules.
Introduction to the 7-Azaindole Scaffold
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate belongs to the 7-azaindole class of compounds. The 7-azaindole core is a bioisosteric analog of indole, where a nitrogen atom replaces the C7 carbon. This structural modification imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, making it a highly valuable scaffold in medicinal chemistry.[1] Derivatives of 7-azaindole have shown a wide range of biological activities, including kinase inhibition, and have been incorporated into approved drugs.[1][2][3]
While a specific CAS (Chemical Abstracts Service) number for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is not prominently listed in public databases, which can be common for novel research intermediates, its synthesis and utility can be inferred from established chemical principles and the extensive literature on 7-azaindole derivatives. The focus of this guide is therefore on the synthesis and potential applications of this compound as a key intermediate.
Physicochemical Properties
The predicted physicochemical properties of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | ChemDraw |
| Molecular Weight | 190.20 g/mol | ChemDraw |
| LogP | 1.25 | ChemDraw |
| Topological Polar Surface Area | 50.8 Ų | ChemDraw |
| Hydrogen Bond Donors | 0 | ChemDraw |
| Hydrogen Bond Acceptors | 4 | ChemDraw |
Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
The synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is typically achieved through the N-alkylation of the 7-azaindole core. A general and reliable protocol is outlined below.
Experimental Protocol
Reaction: N-alkylation of 7-azaindole with methyl bromoacetate.
Materials:
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7-azaindole (1.0 eq)
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Methyl bromoacetate (1.2 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Preparation: A flame-dried round-bottom flask is charged with 7-azaindole and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
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Deprotonation: Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of 7-azaindole.
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Alkylation: Methyl bromoacetate is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
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Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted three times with ethyl acetate.
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Washing: The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is critical because sodium hydride reacts violently with water.
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Sodium Hydride as a Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen of 7-azaindole, facilitating the subsequent nucleophilic attack on methyl bromoacetate.
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Stepwise Addition at 0 °C: The initial cooling to 0 °C and portion-wise addition of NaH help to control the exothermic deprotonation reaction. The dropwise addition of the alkylating agent at low temperature minimizes potential side reactions.
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Aqueous Workup: The quench with sodium bicarbonate neutralizes any remaining acid and helps to remove inorganic byproducts. The subsequent extractions and washes ensure the isolation of the desired product from the polar solvent (DMF) and any remaining salts.
Synthesis Workflow Diagram
Caption: Synthetic workflow for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[4] The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of ATP.[1] Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate serves as a versatile intermediate, allowing for further chemical modifications at the ester group.
Potential Modifications and Their Rationale:
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Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This is a common strategy to explore the chemical space around a core scaffold and optimize interactions with a biological target.
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Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification, such as ether formation.
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Direct Aminolysis: The ester can be directly converted to amides by heating with amines, offering a more direct route to amide derivatives.
The introduction of the acetate group at the N1 position can also influence the molecule's overall properties, such as solubility and cell permeability, which are critical parameters in drug development.[5]
Signaling Pathway Context
Caption: Competitive inhibition of protein kinases by 7-azaindole derivatives.
Conclusion
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a valuable, albeit less commonly cataloged, chemical intermediate. Its synthesis from the 7-azaindole core is straightforward, and its chemical handles offer numerous possibilities for the generation of diverse molecular libraries. For researchers in drug discovery, this compound represents a key starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic use of the 7-azaindole scaffold continues to be a fruitful area of research, with new derivatives constantly being explored for their therapeutic potential.[6][7]
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- Journal of Medicinal Chemistry. (2022).
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- PubMed. (2021).
- PubMed. (2019). Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
